Receptor Binding Selectivity: Dabuzalgron vs. Phenylephrine
Dabuzalgron exhibits functional selectivity for the α1A/α1L-adrenoceptor, contrasting with the non-selective profile of phenylephrine, a widely used α1-agonist. This selectivity is demonstrated by dabuzalgron's ability to produce partial contractions in isolated rat prostate and tail artery tissues (α1A-mediated), but not in other lower urinary tract tissues or the human mesenteric artery, a classic α1D-mediated response [1]. Phenylephrine, by comparison, acts as a high-efficacy agonist across all α1-adrenoceptor subtypes, including α1B and α1D, which are responsible for vasoconstriction [2].
| Evidence Dimension | Functional α1-adrenoceptor subtype selectivity |
|---|---|
| Target Compound Data | Partial agonist at α1A/α1L; no contraction in human mesenteric artery (α1D) [1] |
| Comparator Or Baseline | Phenylephrine: High-efficacy agonist at α1A, α1B, α1D [2] |
| Quantified Difference | Qualitative functional selectivity vs. pan-α1 activation |
| Conditions | In vitro tissue bath studies; recombinant receptor systems |
Why This Matters
This receptor selectivity profile is a critical differentiator for research applications targeting α1A-mediated pathways without confounding α1B/α1D activation.
- [1] Blue DR, et al. Pharmacological characteristics of Ro 115-1240, a selective alpha1A/1L-adrenoceptor partial agonist: a potential therapy for stress urinary incontinence. BJU Int. 2004 Jan;93(1):162-70. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Agonists. View Source
